molecular formula C11H10N2O4S B2609054 (2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one CAS No. 1164474-29-6

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one

Cat. No.: B2609054
CAS No.: 1164474-29-6
M. Wt: 266.27
InChI Key: AOIKBISFFCTHDO-WDZFZDKYSA-N
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Description

(2Z)-3-(4-Methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers investigating novel thiazolidin-4-one derivatives can utilize this compound in exploratory studies. Compounds within this structural class are frequently explored in agricultural chemistry for their potential biological activities . The core thiazolidine-2,4-dione scaffold is a known pharmacophore, and structural modifications at the 2- and 3- positions, such as the nitromethylidene and 4-methoxyphenyl groups present in this molecule, are often pursued to modulate properties and activity for specific applications . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-9-4-2-8(3-5-9)13-10(14)7-18-11(13)6-12(15)16/h2-6H,7H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIKBISFFCTHDO-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC2=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N\2C(=O)CS/C2=C\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C11H10N2O4SC_{11}H_{10}N_{2}O_{4}S and a molar mass of 266.27 g/mol, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the methoxy group and nitromethylidene moiety contributes to its reactivity and potential biological effects.

Property Value
Molecular FormulaC11H10N2O4S
Molar Mass266.27 g/mol
CAS Number1164474-29-6

Pharmacological Activities

Research has indicated that thiazolidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have shown potential as antimicrobial agents. Studies suggest that this compound may inhibit the growth of various bacterial strains due to its structural properties that enhance membrane permeability and disrupt cellular processes .
  • Anticancer Properties : Thiazolidinones have been investigated for their anticancer effects. For instance, derivatives of thiazolidinone have demonstrated significant antiproliferative activity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that thiazolidinones possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Anticancer Activity : A study conducted on a series of thiazolidinone derivatives found that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as MCF7 and SW620. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group in the structure may facilitate redox reactions, contributing to its cytotoxicity against cancer cells . Additionally, the thiazolidine ring may participate in hydrogen bonding interactions with target biomolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituents and electronic effects of the target compound with analogs:

Compound Substituents (Position 2/3) Electronic Effects Key Structural Differences
Target compound 2-(nitromethylidene), 3-(4-methoxyphenyl) Strong EWG (nitro) + moderate EDG (methoxy) Reference for comparison
(2Z)-3-Cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-... 2-(phenylimino), 5-[(4-methoxyphenyl)methylidene] EDG (methoxy) + moderate EWG (imino) Cyclopropyl group, absence of nitro
(2Z)-2-(Nitromethylene)-3-[4-(trifluoromethoxy)phenyl]-... 2-(nitromethylene), 3-(4-trifluoromethoxyphenyl) Strong EWG (nitro + trifluoromethoxy) Trifluoromethoxy enhances lipophilicity
(5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-... 2-(phenylimino), 5-(methoxycyclohexadienylidene) EDG (methoxy) + conjugated diene system Non-aromatic substituent at position 5

Key Observations :

  • The 4-methoxyphenyl group balances lipophilicity and polarity, aiding membrane permeability compared to purely electron-withdrawing analogs (e.g., trifluoromethoxy in ).
Anti-Inflammatory Activity
  • Compound 16 [(2Z,5Z)-5-(4-methoxycyclohexadienylidene)-2-(phenylimino)-3-propyl-...] exhibited paw edema inhibition comparable to indomethacin, attributed to the methoxy group’s anti-inflammatory modulation .
  • The target compound’s nitro group may enhance activity via nitric oxide (NO) pathway interactions, though this requires experimental validation.
Antitumor Activity
  • Derivatives like (2Z)-2-[(3,4-dimethylphenyl)imino]-3-phenyl-... (4a) showed 100% inhibition of Dalton’s lymphoma ascites (DLA) cells at 100 µg/mL, matching doxorubicin’s efficacy .
  • The nitro group in the target compound could induce cytotoxicity through reactive oxygen species (ROS) generation or DNA alkylation, mechanisms common in nitro-containing chemotherapeutics.

Physicochemical Properties

Property Target Compound (2Z)-3-[4-(Trifluoromethoxy)phenyl]-... (5Z)-5-(4-Methoxycyclohexadienylidene)-...
Molecular Weight ~295.3 g/mol 320.24 g/mol ~350 g/mol (estimated)
LogP (Lipophilicity) Moderate (methoxy + nitro) High (trifluoromethoxy) Moderate (methoxy + cyclohexadiene)
Solubility Moderate in DMSO Low (due to trifluoromethoxy) Moderate to high

Notes:

  • The nitro group reduces solubility in aqueous media but enhances binding to hydrophobic pockets in proteins.
  • Trifluoromethoxy substituents () increase metabolic stability but reduce solubility .

Q & A

Q. What are the common synthetic routes for preparing (2Z)-3-(4-methoxyphenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one, and what reaction conditions are optimal?

The synthesis of this thiazolidinone derivative typically involves cyclocondensation reactions. A general approach includes reacting a substituted aldehyde (e.g., 4-methoxybenzaldehyde derivatives) with nitromethane and thioamides or thioureas under acidic or basic conditions. For example, microwave-assisted synthesis ( ) using polar solvents like DMF can enhance reaction efficiency and yield. Key steps involve forming the nitromethylidene group via Knoevenagel condensation and subsequent cyclization. Optimization may require temperature control (70–100°C) and catalysts such as β-cyclodextrin-SO3H under solvent-free conditions ( ).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this thiazolidinone derivative?

Critical techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, nitromethylene C-NO₂ vibrations) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm) and carbon signals (e.g., thiazolidinone C=O at δ ~170 ppm) .
  • UV-Vis : Analyzes π→π* transitions in conjugated systems (e.g., nitromethylidene and aryl groups) .
    X-ray crystallography (e.g., SHELX refinement) is essential for confirming stereochemistry and Z/E configurations ().

Q. What crystallographic software tools are commonly used for determining the molecular structure of similar compounds?

The SHELX suite (SHELXS, SHELXD, SHELXL) is widely employed for small-molecule structure solution and refinement ( ). WinGX integrates tools for data processing, visualization (ORTEP), and packing analysis ( ). These programs handle anisotropic displacement parameters and validate geometric constraints (e.g., bond lengths, angles) against crystallographic databases.

Advanced Research Questions

Q. How can computational methods such as DFT be employed to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For instance, used DFT to correlate experimental NMR shifts with theoretical values, revealing electron-withdrawing effects of the nitromethylidene group. TD-DFT can simulate UV-Vis spectra by calculating excited-state transitions. Solvent effects are incorporated via polarizable continuum models (PCM).

Q. What strategies are recommended for resolving discrepancies between experimental NMR data and computational chemical shift predictions?

Discrepancies often arise from basis set limitations or solvent effects. Strategies include:

  • Using higher-level functionals (e.g., PBE0 vs. B3LYP) .
  • Incorporating explicit solvent molecules in calculations.
  • Validating against solid-state NMR or X-ray data to account for crystal-packing influences .
    For example, achieved a mean absolute error (MAE) of <1 ppm for ¹³C shifts by optimizing the basis set and including dispersion corrections.

Q. How can the crystal packing and intermolecular interactions of this compound be analyzed to understand its solid-state behavior?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For thiazolidinones, C-H···O and C-H···π interactions often dominate ( ). Software like Mercury (CCDC) visualizes packing motifs, while lattice energy calculations (e.g., PIXEL) assess thermodynamic stability. highlights how methoxy groups influence packing via van der Waals contacts.

Q. What are the key considerations in designing a structure-activity relationship (SAR) study for this compound?

  • Substituent variation : Modifying the 4-methoxyphenyl or nitromethylidene groups to assess electronic effects on bioactivity ().
  • Stereochemical control : Ensuring Z-configuration stability via NOESY or X-ray validation ().
  • In vitro assays : Use enzyme inhibition (e.g., COX-2) or cytotoxicity models (MTT assay) with positive controls ().
    Pharmacokinetic parameters (logP, solubility) should be modeled using QSAR tools like Schrödinger’s QikProp.

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